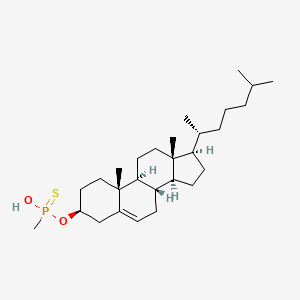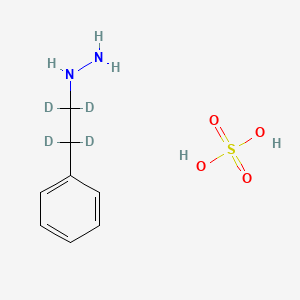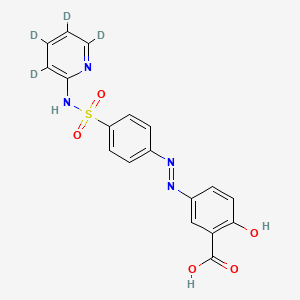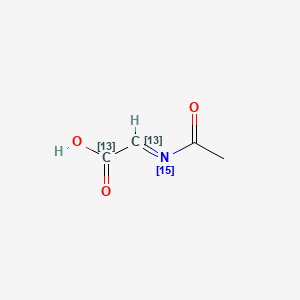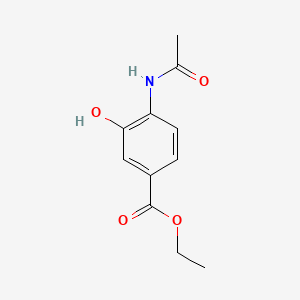
Valdecoxib-d3
描述
Valdecoxib-d3 is a deuterated form of Valdecoxib, a highly selective cyclooxygenase-2 inhibitor. Valdecoxib is known for its anti-inflammatory and analgesic properties, making it useful in the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and primary dysmenorrhea . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Valdecoxib.
作用机制
瓦尔德考昔-d3 通过选择性抑制环氧合酶-2 酶发挥其作用,该酶参与炎症和疼痛的介导 。这种抑制减少了前列腺素的产生,前列腺素是引起炎症和疼痛的原因。 与非选择性非甾体抗炎药不同,瓦尔德考昔-d3 不会抑制血小板聚集 .
生化分析
Biochemical Properties
Valdecoxib-d3, like its parent compound Valdecoxib, plays a significant role in biochemical reactions, particularly in the inhibition of the inducible form of cyclooxygenase (COX-2) . It interacts with enzymes such as COX-2 and COX-1 . The phenyl sulfonamide group of Valdecoxib interacts with protein residues of the COX-2 enzyme to elicit its action .
Cellular Effects
This compound influences cell function by inhibiting the COX-2 enzyme, which plays a key role in inflammation and pain . By inhibiting this enzyme, this compound can reduce inflammation and alleviate pain .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the COX-2 enzyme . The phenyl sulfonamide group of Valdecoxib interacts with protein residues of the COX-2 enzyme, thereby inhibiting its action .
Temporal Effects in Laboratory Settings
It is known that Valdecoxib, the parent compound, is metabolized by hepatic microsomal enzymes (CYP 2C9 and CYP 3A4) that form hydroxylated and carboxylic acid metabolites .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. The parent compound Valdecoxib has been shown to be a potent and specific inhibitor of COX-2, suggesting that this compound may have similar dosage-dependent effects .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as its parent compound Valdecoxib. In animals, Valdecoxib is primarily metabolized by hepatic microsomal enzymes (CYP 2C9 and CYP 3A4) that form hydroxylated and carboxylic acid metabolites .
Transport and Distribution
Given its similarity to Valdecoxib, it is likely that it follows similar transport and distribution patterns .
Subcellular Localization
Given its role as a COX-2 inhibitor, it is likely that it is localized in areas of the cell where COX-2 is present .
准备方法
合成路线和反应条件: 瓦尔德考昔-d3 可以通过多种方法合成,包括固体分散技术和包合物形成。 一种方法涉及使用聚乙烯吡咯烷酮 (PVP K-30) 来增强瓦尔德考昔的溶解曲线 。 另一种方法涉及使用物理混合和冷冻干燥方法与羟丙基 β-环糊精 (HPβ-CD) 形成包合物 .
工业生产方法: 瓦尔德考昔-d3 的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 使用差示扫描量热法、傅里叶变换红外光谱分析和扫描电子显微镜等先进技术有助于表征最终产品 .
化学反应分析
反应类型: 瓦尔德考昔-d3 会发生各种化学反应,包括氧化、还原和取代。这些反应对于了解其在不同条件下的稳定性和反应性至关重要。
常用试剂和条件: 瓦尔德考昔-d3 反应中使用的常用试剂包括氧化剂、还原剂和各种催化剂。 例如,据报道在 1,3-偶极环加成反应中使用钌 (II) 催化剂 .
形成的主要产物: 从瓦尔德考昔-d3 反应中形成的主要产物取决于所使用的具体反应条件和试剂。 例如,在某些反应中已观察到 3,4-二芳基取代异恶唑的形成 .
科学研究应用
瓦尔德考昔-d3 具有广泛的科学研究应用,包括其在化学、生物学、医学和工业中的应用。 在化学中,它用于研究瓦尔德考昔的药代动力学和代谢途径 。 在生物学和医学中,瓦尔德考昔-d3 用于研究其对青光眼实验模型中细胞凋亡和内质网应激的影响 。 此外,它已被研究用于治疗类风湿性关节炎和其他炎症性疾病的疗效和安全性 .
相似化合物的比较
瓦尔德考昔-d3 与其他选择性环氧合酶-2 抑制剂(如塞来昔布、罗非昔布和依托考昔)进行比较。 瓦尔德考昔-d3 以其对环氧合酶-2 的高效力和选择性而闻名,IC50 值为 5 nM 。 这使其比塞来昔布和罗非昔布更有效,它们的 IC50 值分别为 0.05 μM 和 0.5 μM 。 瓦尔德考昔-d3 与环氧合酶-2 的独特结合相互作用有助于其快速失活率和高选择性 .
类似化合物的列表:- 塞来昔布
- 罗非昔布
- 依托考昔
瓦尔德考昔-d3 因其高效力、选择性和与环氧合酶-2 的独特结合相互作用而脱颖而出,使其成为科学研究和治疗应用的宝贵化合物。
属性
IUPAC Name |
4-[3-phenyl-5-(trideuteriomethyl)-1,2-oxazol-4-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,19,20)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPDTQAFDNKSHK-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





